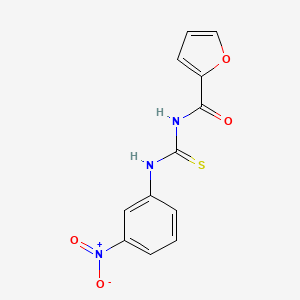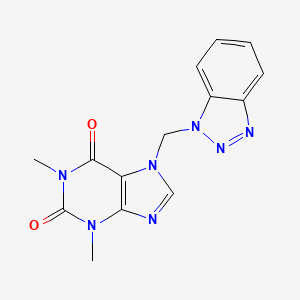![molecular formula C28H29N3O3 B10873769 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B10873769.png)
2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is a complex organic compound that features a dibenzo[b,e][1,4]diazepine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide involves multiple steps, typically starting with the preparation of the dibenzo[b,e][1,4]diazepine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the development of greener synthetic methods, such as the use of catalytic processes and renewable solvents, would be important considerations for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the diazepine core can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is not fully understood, but it is believed to interact with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepines: Compounds with similar core structures but different substituents.
Furan Derivatives: Compounds containing the furan ring, which may have different functional groups attached.
Phenylacetamides: Compounds with the phenylacetamide moiety but different core structures.
Uniqueness
The uniqueness of 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H29N3O3 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[9,9-dimethyl-6-(5-methylfuran-2-yl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C28H29N3O3/c1-18-13-14-24(34-18)27-26-21(15-28(2,3)16-23(26)32)30-20-11-7-8-12-22(20)31(27)17-25(33)29-19-9-5-4-6-10-19/h4-14,27,30H,15-17H2,1-3H3,(H,29,33) |
InChI-Schlüssel |
LFLAOLCGXZALPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10873686.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873697.png)
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B10873702.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10873705.png)
![3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10873706.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10873710.png)
![4-[3-(Pyridine-3-carbonyl)-thioureido]-benzoic acid](/img/structure/B10873714.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10873715.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B10873720.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873730.png)

![7-[(4-Methylphenyl)sulfonyl]quinoline-5,8-diol](/img/structure/B10873742.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10873743.png)
